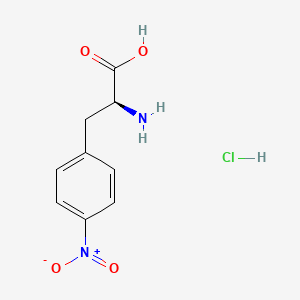

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimalarial Activity

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has been studied in the context of antimalarial activity. Werbel et al. (1986) synthesized a series of compounds, including analogs structurally related to (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, and evaluated their antimalarial potency. These compounds exhibited excellent activity against resistant strains of malaria parasites and demonstrated promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Fluorescent Derivatisation of Amino Acids

The compound has been used in the fluorescent derivatisation of amino acids. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids, creating derivatives that exhibited strong fluorescence, useful in biological assays (Frade et al., 2007).

Antiarrhythmic Drug Synthesis

Jiang Qing-qian (2004) described the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug, using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride as a key intermediate. This work highlights the compound's utility in pharmaceutical synthesis (Jiang Qing-qian, 2004).

Antibiotic Synthesis and Evaluation

The compound has been utilized in the synthesis of antibiotics. Kao (1956) synthesized various derivatives structurally related to chloramphenicol, an antibiotic, to explore the relationship between biological action and chemical structure (Kao, 1956).

Synthesis of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized novel amino acid conjugates using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These compounds were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy in these areas (Subudhi & Sahoo, 2011).

Solvatochromic and Linear Solvation Energy Studies

Hofmann et al. (2008) investigated the solvatochromism and linear solvation energy relationship of azo dyes derived from (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These studies are important in understanding the interactions of such dyes in various solvents (Hofmann et al., 2008).

Radiation-Induced Hydrogel Modification

Aly and El-Mohdy (2015) used (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride in the modification of radiation-induced hydrogels. These hydrogels showed improved properties and potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

特性

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWOQZTJFYSEI-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)